molecular formula C33H44BrN5O8S B7803362 2-Bromo-alpha-ergocryptine methanesulfonate salt

2-Bromo-alpha-ergocryptine methanesulfonate salt

Cat. No. B7803362
M. Wt: 750.7 g/mol
InChI Key: NOJMTMIRQRDZMT-NEKRQHSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-alpha-ergocryptine methanesulfonate salt is a useful research compound. Its molecular formula is C33H44BrN5O8S and its molecular weight is 750.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

2-Bromo-alpha-ergocryptine methanesulfonate salt, also known as bromocriptine methanesulfonate, is synthesized from alpha-ergokryptine, an ergot alkaloid of the peptide type. The bromination process in the indole nucleus leads to the production of bromocriptine-methanesulfonate, which is a known prolactin inhibitor (Schneider, Stadler, Stütz, Troxler, & Seres, 1977).

Effect on Prolactin and Growth Hormone Secretion

Studies have shown that 2-bromo-alpha-ergocryptine methanesulfonate impacts the secretion of prolactin and growth hormone. In one study, it was observed to prevent the estrogen-induced rise in serum prolactin and partly inhibit pituitary DNA synthesis in male rats (Davies, Jacobi, Lloyd, & Meares, 1974).

Gastric Carcinogenesis

Research involving Wistar rats indicated that bromocriptine promotes gastric carcinogenesis, potentially related to its effect on increasing the proliferation of epithelial cells in the antral mucosa (Iishi, Baba, Tatsuta, Okuda, & Taniguchi, 1992).

Influence on Fertility and Lactation

The drug has been studied for its effects on fertility and lactation. For example, it was found that the inhibitory actions of alpha-ergocryptin on fertility and lactation in rats are differentially altered in its 2-bromo derivative (Flückiger & Wagner, 1968).

Effects on Cellular and Genetic Aspects

2-Bromo-alpha-ergocryptine does not induce sister chromatid exchanges (SCE) or structural chromosome aberrations in human lymphocytes in vivo, but it does show a marked mitotic inhibitory effect, likely related to its cytotoxicity (Mutchinick, Gonsebatt, Ruz, Mauleón, Lisker, & Lichtenberg, 1983).

properties

IUPAC Name

(6aR)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18?,23-,24+,25+,31-,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJMTMIRQRDZMT-NEKRQHSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44BrN5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-alpha-ergocryptine methanesulfonate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-alpha-ergocryptine methanesulfonate salt
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.